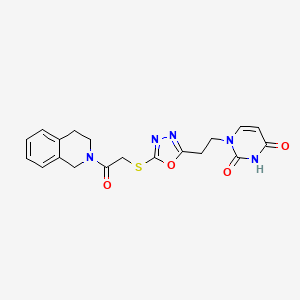
1-(2-(5-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(5-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(5-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)ethyl)pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemosensors for Ion Detection
Isoquinoline derivatives, including those with oxadiazole rings, have been explored for their application as chemosensors. For example, certain naphthalimide derivatives, which share structural similarities with the compound of interest through the presence of nitrogen-containing heterocycles, have been used as colorimetric and fluorescent chemosensors for fluoride ion detection. These compounds exhibit efficient reversible color changes upon interaction with fluoride ions, indicating potential applications in environmental monitoring and analytical chemistry (Zhang, L., Zhang, F., Ding, L., & Gao, J., 2020).
Antioxidant Properties in Lubricants
Derivatives of isoquinoline, particularly those incorporating pyrimidine rings, have been investigated for their antioxidant efficiency in lubricating greases. The introduction of specific substituents into the isoquinoline framework can significantly enhance the antioxidant properties, showcasing the molecule's potential in industrial applications to improve the performance and longevity of lubricants (Hussein, M. F., Ismail, M., & El-Adly, R., 2016).
Antimicrobial and Antitumor Activity
Complex heterocyclic compounds, including those with oxadiazole and pyrimidine units, are known for their biological activities. Various studies have focused on synthesizing and evaluating derivatives for their antimicrobial and antitumor properties. For instance, novel spiropyrido[4,3-d]pyrimidine derivatives have been synthesized and showed promising antimicrobial activities, hinting at the potential therapeutic applications of such compounds (Faty, R., Rashed, M., & Youssef, M., 2015). Similarly, quinazolinone derivatives, related in structure due to the presence of nitrogen-containing rings, have been explored for their cytotoxic activities against cancer cells, suggesting the potential of structurally similar compounds in cancer research (Bolognese, A., et al., 2004).
Electrochromic Materials
Derivatives incorporating pyrimidine and related heterocycles have been investigated for their use in electrochromic materials. These compounds exhibit reversible color changes upon electrical stimulation, making them suitable for applications in smart windows, displays, and other electrochromic devices. The unique electronic properties of these compounds, such as their ability to undergo significant color changes, highlight their potential in materials science and engineering (Cho, C. M., et al., 2015).
Propiedades
IUPAC Name |
1-[2-[5-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]ethyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c25-15-6-9-23(18(27)20-15)10-7-16-21-22-19(28-16)29-12-17(26)24-8-5-13-3-1-2-4-14(13)11-24/h1-4,6,9H,5,7-8,10-12H2,(H,20,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENLWOLZNFPARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=NN=C(O3)CCN4C=CC(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


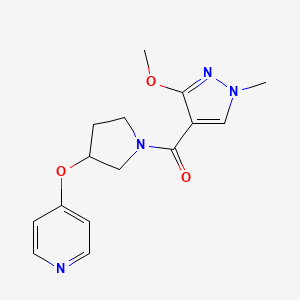
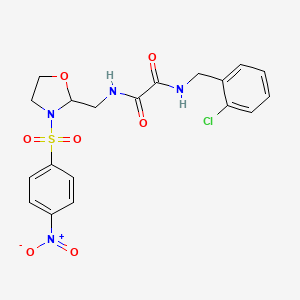
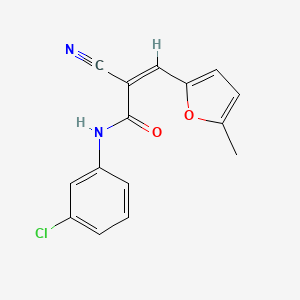

![N-[[1-(4-Methoxyphenyl)triazol-4-yl]methyl]thiadiazole-4-carboxamide](/img/structure/B2964528.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B2964532.png)
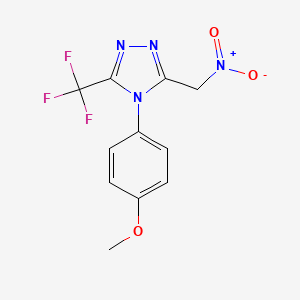
![3-(3-hydroxypropyl)-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2964535.png)
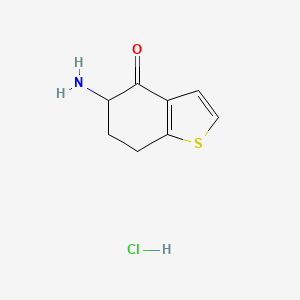
![5-((4-Benzylpiperazin-1-yl)(3-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2964537.png)
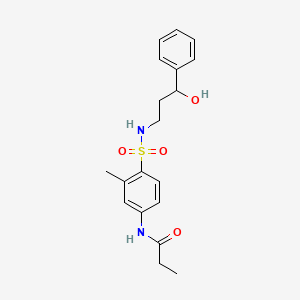
![(Z)-N-(4-Butylphenyl)-2-cyano-3-[4-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2964540.png)